4-(3,4-Dimethylisoxazol-5-yl)thiophene-2-sulfonyl chloride
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Overview
Description
4-(3,4-Dimethylisoxazol-5-yl)thiophene-2-sulfonyl chloride is a compound that belongs to the class of heterocyclic compounds It features a thiophene ring substituted with a sulfonyl chloride group and an isoxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,4-Dimethylisoxazol-5-yl)thiophene-2-sulfonyl chloride typically involves the reaction of 3,4-dimethylisoxazole with thiophene-2-sulfonyl chloride. The reaction is usually carried out in the presence of a base, such as pyridine or triethylamine, to facilitate the formation of the sulfonyl chloride derivative. The reaction conditions often include moderate temperatures and an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
4-(3,4-Dimethylisoxazol-5-yl)thiophene-2-sulfonyl chloride can undergo various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form sulfonamide, sulfonate ester, or sulfonothioate derivatives.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although specific examples are less common in the literature.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles used in substitution reactions.
Bases: Pyridine, triethylamine, and other organic bases are often used to neutralize the by-products and drive the reaction to completion.
Solvents: Common solvents include dichloromethane, acetonitrile, and tetrahydrofuran.
Major Products Formed
Sulfonamides: Formed by the reaction with amines.
Sulfonate Esters: Formed by the reaction with alcohols.
Sulfonothioates: Formed by the reaction with thiols.
Scientific Research Applications
4-(3,4-Dimethylisoxazol-5-yl)thiophene-2-sulfonyl chloride has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various biologically active compounds, including potential drug candidates.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Chemical Biology: It serves as a tool for studying biological processes by modifying biomolecules with the sulfonyl chloride group.
Mechanism of Action
The mechanism of action of 4-(3,4-Dimethylisoxazol-5-yl)thiophene-2-sulfonyl chloride primarily involves its reactivity as a sulfonyl chloride. The sulfonyl chloride group is highly reactive towards nucleophiles, allowing it to form covalent bonds with various functional groups. This reactivity is exploited in the modification of biomolecules and the synthesis of complex organic compounds .
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-sulfonyl chloride: Lacks the isoxazole ring but shares the sulfonyl chloride functionality.
3,4-Dimethylisoxazole: Contains the isoxazole ring but lacks the thiophene and sulfonyl chloride groups.
Uniqueness
4-(3,4-Dimethylisoxazol-5-yl)thiophene-2-sulfonyl chloride is unique due to the combination of the isoxazole and thiophene rings with the sulfonyl chloride group.
Properties
IUPAC Name |
4-(3,4-dimethyl-1,2-oxazol-5-yl)thiophene-2-sulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNO3S2/c1-5-6(2)11-14-9(5)7-3-8(15-4-7)16(10,12)13/h3-4H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBVRAZYJYJYUJS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(ON=C1C)C2=CSC(=C2)S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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